molecular formula C18H22N4O6 B8123320 2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid

2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B8123320
M. Wt: 390.4 g/mol
InChI Key: UQBJBLZZOMXWPV-UHFFFAOYSA-N
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Description

2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bis(tert-butoxycarbonyl)amino group enhances the compound’s stability and solubility, making it a valuable intermediate in various synthetic processes.

Preparation Methods

The synthesis of 2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Mechanism of Action

Properties

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6/c1-17(2,3)27-15(25)22(16(26)28-18(4,5)6)14-19-9-10-7-8-11(13(23)24)20-12(10)21-14/h7-9H,1-6H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBJBLZZOMXWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C2C=CC(=NC2=N1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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